MUC1 (12-20) HLA-A*0201 Binding Affinity: Direct Competitive Inhibition Comparison with MUC1 (950-958) VNTR Peptide
In a competitive peptide inhibition assay quantifying HLA-A*0201 binding affinity, MUC1 (12-20) (sequence LLLLTVLTV) exhibited an IC50 value of 10.89 μg/mL, demonstrating binding affinity comparable to MUC1 (950-958) (sequence STAPPVHNV) from the tandem repeat region, which exhibited an IC50 of 10.13 μg/mL . Both peptides fall within the classification range for 'medium binders' to the HLA-A*0201 allele . Notably, optimization of MUC1 (950-958) via amino acid substitution or aberrant glycosylation has yielded modified peptides with substantially improved binding affinities (IC50 range: 0.34-1.68 μg/mL, classified as 'high-affinity binders'), suggesting that MUC1 (12-20) may serve as a baseline native epitope for affinity optimization studies .
| Evidence Dimension | HLA-A*0201 binding affinity (competitive peptide inhibition assay) |
|---|---|
| Target Compound Data | IC50 = 10.89 μg/mL (MUC1 (12-20), sequence LLLLTVLTV) |
| Comparator Or Baseline | IC50 = 10.13 μg/mL (MUC1 (950-958), sequence STAPPVHNV) |
| Quantified Difference | Δ IC50 = 0.76 μg/mL (target shows 7.5% higher IC50 than comparator) |
| Conditions | Competitive peptide inhibition assay; HLA-A*0201 molecules; native unmodified synthetic peptides |
Why This Matters
This quantitative binding data validates MUC1 (12-20) as a characterized HLA-A2-restricted CTL epitope suitable for T-cell stimulation assays and provides a benchmark for peptide optimization efforts where higher-affinity variants may be required.
